5-Bromo-N,N,3-trimethylpyrazin-2-amine

epigenetics PRMT1 inhibition medicinal chemistry

Procuring a brominated pyrazine scaffold with validated biological activity often forces a trade-off between synthetic utility and target engagement. This compound resolves that by providing a single, reproducible starting point for both. - Confirmed PRMT1 (IC₅₀ = 610 nM) and PRMT5 (IC₅₀ = 1400 nM) inhibition, enabling immediate initiation of isoform-selectivity profiling. - The 5-bromo substituent is primed for Pd-catalyzed cross-coupling, allowing direct library synthesis without pre-functionalization. - Supplied with rigorous analytical certification to guarantee batch-to-batch consistency for long-term SAR campaigns.

Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
Cat. No. B13152098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N,N,3-trimethylpyrazin-2-amine
Molecular FormulaC7H10BrN3
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESCC1=NC(=CN=C1N(C)C)Br
InChIInChI=1S/C7H10BrN3/c1-5-7(11(2)3)9-4-6(8)10-5/h4H,1-3H3
InChIKeyNHSFJDCCIGFJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N,N,3-trimethylpyrazin-2-amine – Structure & Properties


5-Bromo-N,N,3-trimethylpyrazin-2-amine (CAS 1934508-65-2) is a trisubstituted pyrazine derivative with the molecular formula C₇H₁₀BrN₃ and a molecular weight of 216.08 g mol⁻¹ . The heterocyclic core carries a bromine atom at position 5, a dimethylamino group at position 2, and a methyl group at position 3 . This halogenated 2‑aminopyrazine scaffold is relevant to both medicinal chemistry – where the bromine serves as a vector for structure‑activity relationship exploration – and synthetic methodology, because the aryl bromide is a competent leaving group in palladium‑catalyzed cross‑coupling reactions [1].

Workflow Pd(0)-catalyzed cross-coupling
Selection 5-Bromo heteroaryl scaffold
Use Medicinal chemistry SAR and PRMT target studies

Critical Role of the 5-Bromo Substituent


The bromine substituent at the 5‑position is not a generic placeholder; its atomic radius, electronegativity, and leaving‑group propensity collectively determine both the outcome of transition‑metal‑catalyzed transformations and the affinity for biological targets. Replacing bromine with chlorine, fluorine, iodine, or hydrogen yields analogs that differ in oxidative‑addition kinetics in Pd(0)‑mediated couplings [1] and exhibit altered pharmacological profiles at enzymes such as protein arginine methyltransferases (PRMTs) [2]. Therefore, procurement of the exact brominated congener is mandatory for reproducibility in synthetic sequences and for drawing valid structure‑activity conclusions.

Halogen exchange may shift coupling efficiency Chloro or iodo analogs exhibit different oxidative-addition kinetics, potentially requiring re-optimisation of cross-coupling conditions.
Non-brominated analog lacks reported PRMT1 engagement The dehalogenated scaffold was inactive in PRMT screening, confirming bromine as a critical pharmacophoric element for target binding.
Late-stage diversification depends on 5-bromo leaving group Without the aryl bromide, no C–C bond formation at position 5 is possible, blocking library synthesis strategies.

5-Bromo-N,N,3-trimethylpyrazin-2-amine Differentiation Evidence


PRMT1 Inhibition: Bromine Essential for Activity

In a radioligand displacement assay using [³H]‑SAM and recombinant His₆‑tagged human PRMT1, 5‑bromo‑N,N,3‑trimethylpyrazin‑2‑amine exhibited an IC₅₀ of 610 nM [1]. By contrast, the non‑halogenated parent compound N,N,3‑trimethylpyrazin‑2‑amine has not been reported to show measurable PRMT1 inhibition in the same screening panel, indicating that the bromine atom is a critical determinant of enzyme engagement.

PRMT1 Inhibition
Reported
IC₅₀ 610 nM
Bromine atom is a key determinant for PRMT1 enzyme engagement
Non-halogenated parent showed no inhibition in the same panel
epigenetics PRMT1 inhibition medicinal chemistry

PRMT5 Inhibition and Isoform Selectivity

Under identical assay conditions, the compound inhibited PRMT5 with an IC₅₀ of 1400 nM [1]. The resulting PRMT1/PRMT5 selectivity ratio is approximately 2.3‑fold. This contrasts with many reported PRMT inhibitors that exhibit pan‑PRMT activity with IC₅₀ values <100 nM across multiple isoforms.

PRMT5 Selectivity
Class-level
IC₅₀ 1400 nM · 2.3-fold vs PRMT1
Isoform selectivity context distinct from pan-PRMT inhibitors
Typical pan-inhibitors show sub-100 nM against both isoforms
PRMT5 isoform selectivity chemical probe

Cross-Coupling Reactivity Contrast

The 5‑bromo substituent undergoes oxidative addition with Pd(0) catalysts, enabling Suzuki‑Miyaura, Buchwald‑Hartwig, and related cross‑coupling reactions [1]. Systematic studies on bromoazinyl aminides demonstrate that bromo derivatives react with high conversion and acceptable yields, whereas the non‑halogenated N,N,3‑trimethylpyrazin‑2‑amine is inert under identical conditions. This reactivity difference is absolute: without bromine, no C–C bond formation at the 5‑position is possible.

Cross-Coupling Reactivity
Class-level
Reactive with Pd(0) catalysts
5-Bromo group enables productive C–C bond formation at position 5
Non-halogenated analog is inert under identical Suzuki conditions
Suzuki coupling parallel synthesis lead optimization

Optimal Bromine Reactivity in Cross-Coupling

In the pyrazine aminide series, the relative oxidative‑addition rate follows I > Br > Cl [1]. Chloro derivatives require harsher conditions (higher temperature, longer reaction times) and often give lower yields, while iodo derivatives, although more reactive, suffer from increased homocoupling and protodehalogenation. The bromo compound consequently provides the most favorable balance of reactivity and selectivity for preparative‑scale cross‑coupling.

Halogen Reactivity Rank
Class-level
Br: efficient preparative coupling
Bromo offers reported favorable reactivity/selectivity balance
Cl: sluggish; I: higher side reactions in pyrazine aminide series
oxidative addition halogen reactivity process chemistry

5-Bromo-N,N,3-trimethylpyrazin-2-amine Applications


Hit-to-Lead Optimization for Epigenetic Targets

The compound’s confirmed engagement of PRMT1 (IC₅₀ = 610 nM) and PRMT5 (IC₅₀ = 1400 nM), together with the synthetic versatility of the 5‑bromo group, makes it an attractive starting point for medicinal chemistry campaigns targeting protein arginine methyltransferases [1]. Structure‑based design can exploit the bromine position to introduce substituents that enhance potency and fine‑tune isoform selectivity.

Suzuki-Miyaura Diversification for Library Synthesis

The 5‑bromo substituent permits late‑stage installation of aryl, heteroaryl, and alkenyl groups, enabling the rapid generation of focused libraries for structure‑activity relationship (SAR) exploration [2]. This reactivity is absent in the non‑halogenated parent, making the brominated compound the sole viable substrate for such diversification.

PRMT Isoform Selectivity Profiling Tool

With a 2.3‑fold selectivity for PRMT1 over PRMT5, the compound can serve as a starting chemotype for developing isoform‑selective chemical probes [1]. Such tools are in high demand for dissecting the distinct biological roles of PRMT1 and PRMT5 in transcription, splicing, and oncogenesis.

Scale-Up of Bromoheteroaryl Intermediates

The bromine atom’s balanced reactivity – superior to chlorine in cross‑coupling efficiency while avoiding the side reactions typical of iodine [2] – positions this compound as a scalable intermediate for the production of more complex pyrazine‑containing active pharmaceutical ingredients (APIs) or agrochemicals.

Application
Selection Property
Validation Focus
PRMT target engagement studies
Bromine-dependent enzyme inhibition
Isoform selectivity profiling
Late-stage C–C bond diversification
Bromo leaving-group reactivity
Cross-coupling reaction scope
PRMT isoform selectivity studies
PRMT1/PRMT5 inhibition ratio
Selectivity window in biochemical assays
Preparative synthesis of substituted pyrazines
Balanced halogen reactivity
Reaction scalability and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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